molecular formula C16H11NO5 B1666632 Tyrphostin AG 538 CAS No. 133550-18-2

Tyrphostin AG 538

Cat. No. B1666632
CAS RN: 133550-18-2
M. Wt: 297.26 g/mol
InChI Key: CANOJKGQDCJDOX-VZUCSPMQSA-N
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Scientific Research Applications

AG-538 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the inhibition of kinase activity and to understand the signaling pathways involving the insulin-like growth factor-1 receptor.

    Biology: AG-538 is employed in cell biology to investigate the effects of insulin-like growth factor-1 receptor inhibition on cell proliferation and survival.

    Medicine: The compound is explored for its potential therapeutic applications in treating diseases such as cancer, where the insulin-like growth factor-1 receptor plays a crucial role.

    Industry: AG-538 is used in the development of new drugs and therapeutic agents targeting the insulin-like growth factor-1 receptor

Mechanism of Action

AG-538 exerts its effects by competitively inhibiting the insulin-like growth factor-1 receptor kinase. It binds to the receptor’s active site, preventing the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and survival, particularly in cancer cells that rely on the insulin-like growth factor-1 receptor signaling for growth .

Preparation Methods

AG-538 can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of 3,4-dihydroxybenzaldehyde with 3,4-dihydroxyacetophenone in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

AG-538 undergoes various chemical reactions, including:

    Oxidation: AG-538 can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents.

    Substitution: AG-538 can undergo substitution reactions where functional groups on the aromatic rings are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

AG-538 is unique in its high specificity and potency as an inhibitor of the insulin-like growth factor-1 receptor kinase. Similar compounds include:

AG-538 stands out due to its competitive inhibition mechanism and its effectiveness in various research applications.

properties

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANOJKGQDCJDOX-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017643
Record name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133550-18-2
Record name Tyrphostin AG-538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYRPHOSTIN AG-538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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